molecular formula C11H25Cl2N3O B1424077 N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride CAS No. 1236261-78-1

N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride

Cat. No. B1424077
M. Wt: 286.24 g/mol
InChI Key: UFVXLMOYCHJNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride” is also known as EDAC HCl, a water-soluble condensing reagent . It is generally utilized as a carboxyl activating agent for amide bonding with primary amines . In addition, it will react with phosphate groups . It has been used in peptide synthesis, crosslinking proteins to nucleic acids, and preparation of immunoconjugates .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the structure of Dimethylaminopropylamine (DMAPA), a diamine used in the preparation of some surfactants, has been described .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Scientific Research Applications

Role in Endogenous Carcinogen Formation

Research has explored the implications of various amines and amides, including dimethylamine, as precursors to carcinogenic N-nitroso compounds in vivo. These studies emphasize the significance of naturally occurring amines and amides in the diet as crucial steps in the formation of endogenous carcinogens, highlighting their epidemiological significance in human cancer incidence. The research underscores the transformation of specific dietary compounds into carcinogenic agents within the body, marking a significant area of study for understanding cancer causation and prevention (Lin, 1986).

Advancements in Nanofiltration Technology

Nanofiltration (NF) membranes with crumpled polyamide films have garnered attention for their potential in enhancing separation performance in water treatment. The development of these membranes, particularly those based on piperazine-derived polyamides, presents a significant step forward in improving water permeance, selectivity, and antifouling properties. This technology holds great promise for environmental applications, including water softening, purification, and wastewater treatment, demonstrating the versatility and potential of polyamide compounds in addressing critical water-related challenges (Shao et al., 2022).

Contributions to Amyloid Imaging in Alzheimer's Disease

The progress in amyloid imaging for Alzheimer's disease has been notably advanced by compounds structurally related to N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride. These advancements have enabled in vivo measurements of amyloid in the brain, providing critical insights into the disease's pathophysiological mechanisms and progression. Amyloid imaging technology, facilitated by compounds like 18F-FDDNP and 11C-PIB, is a breakthrough in early detection and evaluation of therapies aimed at amyloid deposits, marking a significant contribution to Alzheimer's disease research and management (Nordberg, 2007).

Exploration of Chemical Synthesis and Structural Properties

The chemical synthesis and exploration of structural properties of compounds containing piperidine and thiazolidinone groups provide insights into the versatile applications of these compounds in creating novel materials with potential therapeutic uses. Research into the synthesis and spectroscopic analysis of novel substituted compounds sheds light on their structural characteristics and potential applications, contributing to the broader field of chemical synthesis and material science (Issac & Tierney, 1996).

Safety And Hazards

“N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of similar compounds have been discussed. For instance, the behavior of synthesized polymers in buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm−3 . When the concentrated solutions were at a low temperature, there were macromolecules and aggregates, which were formed due to the interaction of hydrophobic units .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]piperidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.2ClH/c1-14(2)9-5-8-13-11(15)10-6-3-4-7-12-10;;/h10,12H,3-9H2,1-2H3,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVXLMOYCHJNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.